molecular formula C23H46N7O7P B12865528 2'-O-Methyladenosine 5'-monophosphate triethylammonium salt

2'-O-Methyladenosine 5'-monophosphate triethylammonium salt

Cat. No.: B12865528
M. Wt: 563.6 g/mol
InChI Key: FHUDPJWVGJXUCX-LYYWGVPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-O-Methyladenosine 5’-monophosphate triethylammonium salt is a derivative of adenosine, a nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of a methyl group at the 2’ position of the ribose sugar and a phosphate group at the 5’ position, forming a monophosphate ester. The triethylammonium salt form enhances its solubility and stability, making it suitable for various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-Methyladenosine 5’-monophosphate triethylammonium salt typically involves the methylation of adenosine at the 2’ position followed by phosphorylation at the 5’ position. The methylation can be achieved using methyl iodide in the presence of a base such as sodium hydride. The phosphorylation step involves the use of phosphoryl chloride or a similar reagent under controlled conditions to ensure selective phosphorylation at the 5’ position .

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation and phosphorylation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product. The triethylammonium salt form is then prepared by neutralizing the phosphate ester with triethylamine .

Chemical Reactions Analysis

Types of Reactions

2’-O-Methyladenosine 5’-monophosphate triethylammonium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted adenosine derivatives .

Scientific Research Applications

2’-O-Methyladenosine 5’-monophosphate triethylammonium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-O-Methyladenosine 5’-monophosphate triethylammonium salt involves its incorporation into RNA molecules, where it can affect RNA stability, translation, and splicing. The methyl group at the 2’ position can enhance the stability of RNA by protecting it from enzymatic degradation. Additionally, the compound can interact with specific proteins and enzymes involved in RNA processing, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    2’-O-Methyladenosine 5’-phosphate: Similar in structure but lacks the triethylammonium salt form, which affects its solubility and stability.

    2’-O-Methyl-N6-methyladenosine 5’-monophosphate: Contains an additional methyl group at the N6 position, which can alter its biological activity.

    2’-O-Monosuccinyladenosine 3’5’-cyclic monophosphate: A cyclic monophosphate analog with different functional properties .

Uniqueness

2’-O-Methyladenosine 5’-monophosphate triethylammonium salt is unique due to its specific methylation and phosphorylation pattern, as well as the presence of the triethylammonium salt, which enhances its solubility and stability. These properties make it particularly useful in various scientific and industrial applications .

Properties

Molecular Formula

C23H46N7O7P

Molecular Weight

563.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium

InChI

InChI=1S/C11H16N5O7P.2C6H15N/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16;2*1-4-7(5-2)6-3/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20);2*4-6H2,1-3H3/t5-,7-,8-,11-;;/m1../s1

InChI Key

FHUDPJWVGJXUCX-LYYWGVPGSA-N

Isomeric SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.